Boc-Nva-OH

Vue d'ensemble

Description

Applications De Recherche Scientifique

Boc-Nva-OH is widely used in scientific research, particularly in the fields of:

Méthodes De Préparation

Boc-Nva-OH is synthesized through the protection of the amino group of norvaline with a tert-butyloxycarbonyl (Boc) group. The synthetic route typically involves the reaction of norvaline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction conditions usually include an organic solvent like dichloromethane and are carried out at room temperature . Industrial production methods follow similar protocols but are scaled up to accommodate larger quantities .

Analyse Des Réactions Chimiques

Boc-Nva-OH undergoes various types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the compound can participate in these reactions depending on the functional groups present in the molecule it is reacting with.

Mécanisme D'action

The mechanism of action of Boc-Nva-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of norvaline during the synthesis process, preventing unwanted side reactions . Once the desired peptide sequence is assembled, the Boc group can be removed under acidic conditions to reveal the free amine, allowing for further modifications or interactions .

Comparaison Avec Des Composés Similaires

Boc-Nva-OH is similar to other Boc-protected amino acids such as Boc-Val-OH, Boc-Leu-OH, and Boc-Ala-OH . its uniqueness lies in the presence of the norvaline residue, which imparts specific properties to the peptides synthesized using this compound . Norvaline is a non-proteinogenic amino acid, meaning it is not commonly found in natural proteins, making this compound a valuable tool for introducing unique structural features into synthetic peptides .

Similar Compounds

- Boc-Val-OH

- Boc-Leu-OH

- Boc-Ala-OH

- Boc-Pro-OH

Activité Biologique

Introduction

Boc-Nva-OH, or N-Boc-norvaline, is an amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

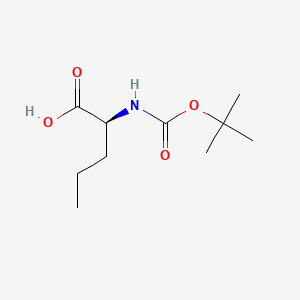

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of norvaline (Nva). This modification enhances the compound's stability and solubility, making it suitable for various synthetic applications. The structural formula can be represented as follows:

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Weight | 115.15 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds containing norvaline exhibit significant activity against various bacterial strains. For instance, a study demonstrated that this compound derivatives showed minimum inhibitory concentration (MIC) values as low as 2 mg/L against specific Gram-negative bacteria such as Serratia marcescens and Yersinia enterocolitica .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes. This is characteristic of membrane-active peptides (MAPs), which alter the packing and organization of lipid bilayers . The interfacial activity of this compound allows it to bind effectively to bacterial membranes, leading to increased permeability and ultimately cell lysis.

Table 2: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Serratia marcescens | 2 |

| Yersinia enterocolitica | 2 |

| Listeria monocytogenes | >8 |

| Enterococcus faecalis | 0.063 |

Case Study 1: Synthesis and Evaluation

In a systematic study, researchers synthesized a series of phosphonotripeptide derivatives incorporating this compound. These compounds were evaluated for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the presence of this compound significantly enhanced the antibacterial activity compared to other amino acid derivatives .

Case Study 2: Structural Variations

Another investigation explored the impact of structural variations on the biological activity of this compound derivatives. By modifying the side chains and backbone structures, researchers observed changes in MIC values, suggesting that specific modifications could lead to enhanced efficacy against resistant bacterial strains .

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWOAUUPYIXDHN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.